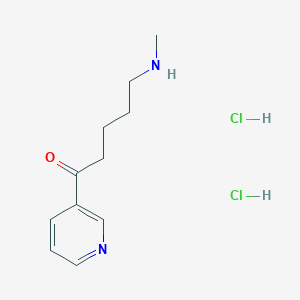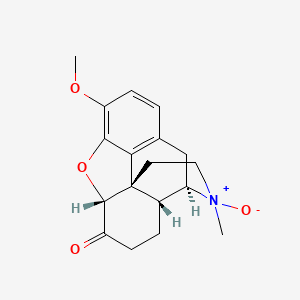
Hydrocodone N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocodone N-Oxide is a derivative of hydrocodone, an opioid commonly used for pain relief. This compound is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound, hydrocodone. The addition of the N-oxide group can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrocodone N-Oxide can be synthesized through the oxidation of hydrocodone. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more robust oxidizing agents and catalysts to increase yield and efficiency. For example, the use of peracids or transition metal catalysts can facilitate the oxidation process under milder conditions, reducing the risk of unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Hydrocodone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc or iron in acidic conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or transition metal catalysts.
Reduction: Zinc or iron in acidic conditions.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Hydrocodone.
Substitution: Various substituted hydrocodone derivatives.
Aplicaciones Científicas De Investigación
Hydrocodone N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with opioid receptors.
Medicine: Explored as a potential prodrug that can be converted to hydrocodone in vivo, offering a controlled release of the active drug.
Industry: Utilized in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other opioid derivatives
Mecanismo De Acción
The mechanism of action of hydrocodone N-oxide involves its interaction with opioid receptors in the central nervous system. The N-oxide group can influence the binding affinity and selectivity of the compound for these receptors. Upon reduction to hydrocodone, it exerts its analgesic effects by binding to the mu-opioid receptor, leading to the inhibition of pain signals .
Comparación Con Compuestos Similares
Hydrocodone: The parent compound, widely used for pain relief.
Oxycodone N-Oxide: Another N-oxide derivative with similar properties.
Codeine N-Oxide: A related compound with a similar structure but different pharmacological profile
Uniqueness: Hydrocodone N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of N-oxide groups on opioid activity and for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-,19?/m0/s1 |
Clave InChI |
LBZKTMXJEFCCBK-PMDBGEGLSA-N |
SMILES isomérico |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4)[O-] |
SMILES canónico |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)


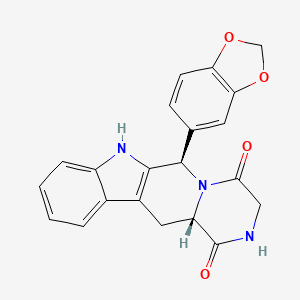
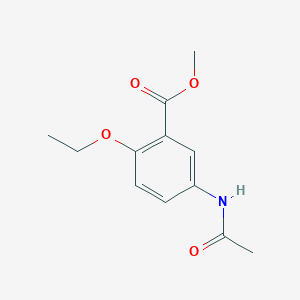
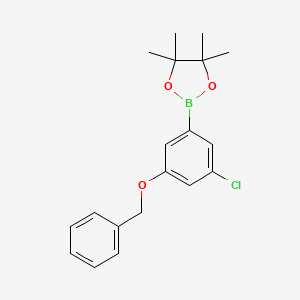
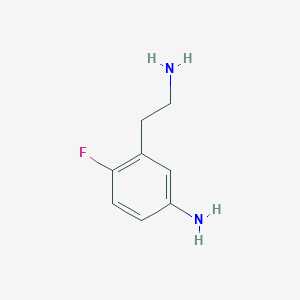
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
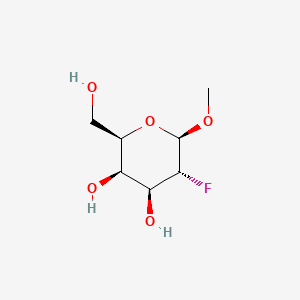

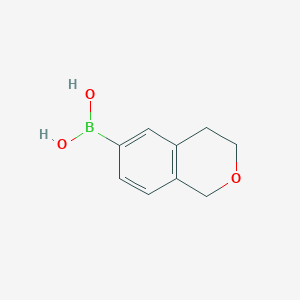
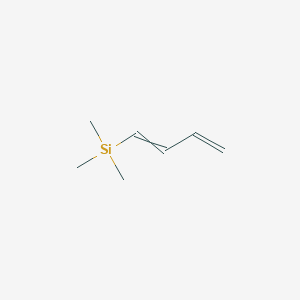
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
